molecular formula C15H15NO3 B11947874 alpha-(2,5-Dimethoxyphenylimino)-O-cresol CAS No. 15674-09-6

alpha-(2,5-Dimethoxyphenylimino)-O-cresol

Katalognummer: B11947874
CAS-Nummer: 15674-09-6
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: AVYZBJKQGNDSEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is a synthetic organic compound characterized by the presence of methoxy groups on the phenyl ring and an imino group linked to O-cresol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,5-Dimethoxyphenylimino)-O-cresol typically involves the condensation of 2,5-dimethoxybenzaldehyde with O-cresol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol has several scientific research applications:

Wirkmechanismus

The mechanism of action of alpha-(2,5-Dimethoxyphenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-(2,5-Dimethoxyphenylimino)-O-cresol is unique due to its imino linkage and the presence of both methoxy and cresol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

15674-09-6

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

2-[(2,5-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-12-7-8-15(19-2)13(9-12)16-10-11-5-3-4-6-14(11)17/h3-10,17H,1-2H3

InChI-Schlüssel

AVYZBJKQGNDSEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N=CC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.